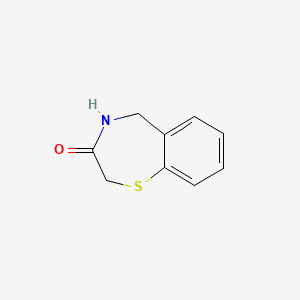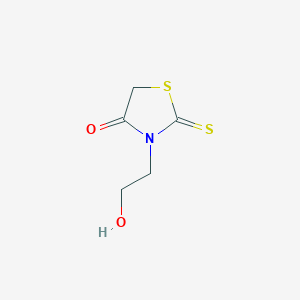![molecular formula C12H9N3O B8724112 N-(Pyridin-4-yl)benzo[d]isoxazol-3-amine CAS No. 155637-51-7](/img/structure/B8724112.png)
N-(Pyridin-4-yl)benzo[d]isoxazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Pyridin-4-yl)benzo[d]isoxazol-3-amine: is a heterocyclic compound that features a benzisoxazole core structure with an amine group at the 3-position and a pyridinyl group attached to the nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-(Pyridin-4-yl)benzo[d]isoxazol-3-amine can be synthesized through various synthetic routes. One common method involves the cyclization of 2-nitrophenylhydroxylamine with a suitable aldehyde or ketone under acidic conditions to form the benzisoxazole ring. The resulting intermediate is then reacted with 4-pyridinecarboxaldehyde to introduce the pyridinyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N-(Pyridin-4-yl)benzo[d]isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzisoxazole ring and the pyridinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted benzisoxazole and pyridinyl derivatives.
Applications De Recherche Scientifique
Chemistry: N-(Pyridin-4-yl)benzo[d]isoxazol-3-amine is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound exhibits potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new therapeutic agents.
Medicine: this compound is investigated for its potential use in treating neurological disorders, infections, and inflammatory diseases.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of N-(Pyridin-4-yl)benzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors in the central nervous system to exert its effects.
Comparaison Avec Des Composés Similaires
- 1,2-Benzisoxazol-3-amine
- 4-Pyridinyl-1,2-benzisoxazole
- 1,2-Benzisoxazol-3-amine, N-2-pyridinyl-
Comparison: N-(Pyridin-4-yl)benzo[d]isoxazol-3-amine is unique due to the specific positioning of the pyridinyl group, which can influence its biological activity and chemical reactivity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific therapeutic applications.
Propriétés
Numéro CAS |
155637-51-7 |
|---|---|
Formule moléculaire |
C12H9N3O |
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
N-pyridin-4-yl-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C12H9N3O/c1-2-4-11-10(3-1)12(15-16-11)14-9-5-7-13-8-6-9/h1-8H,(H,13,14,15) |
Clé InChI |
XLRRBYUEMIWKOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NO2)NC3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


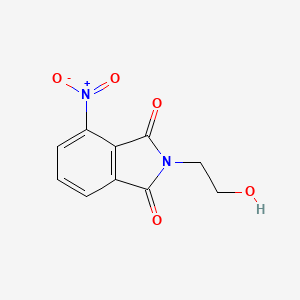
![[1S,3R]1-Aminomethyl-3,4-dihydro-5,6-dihydroxy-3-phenyl-1H-2-benzopyran hydrochloride](/img/structure/B8724041.png)
![3-[(Pyridin-2-ylmethyl)-sulfamoyl]-benzoic acid](/img/structure/B8724044.png)
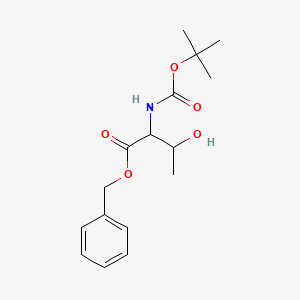
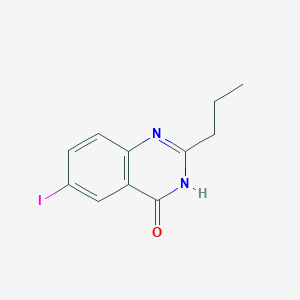
![5-Acetyl-4-hydroxy-3-[1-[(4-hydroxy-3-nitrophenyl)amino]ethylidene]-2H-pyran-2,6(3H)-dione](/img/structure/B8724084.png)
![2-Methoxy-5-[(prop-2-yn-1-yl)oxy]benzoic acid](/img/structure/B8724094.png)
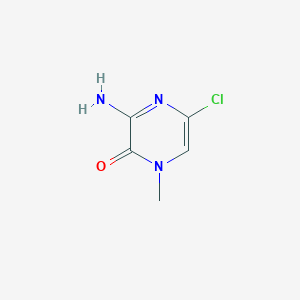
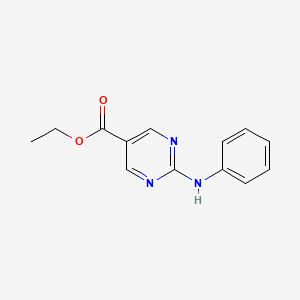

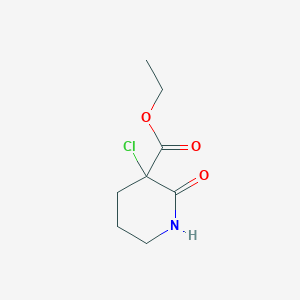
![4-Methyl-1-oxaspiro[5.5]undecane](/img/structure/B8724129.png)
